1-(4-Fluorophenyl)sulfonylbenzotriazole
Description
1-(4-Fluorophenyl)sulfonylbenzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a 4-fluorophenylsulfonyl group. The benzotriazole moiety consists of a fused benzene ring with two adjacent nitrogen atoms, conferring unique electronic properties and stability.
Properties
CAS No. |
139887-29-9 |
|---|---|
Molecular Formula |
C12H8FN3O2S |
Molecular Weight |
277.28g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C12H8FN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H |
InChI Key |
FZTODLITAXMGTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Benzimidazole Analogs
The benzimidazole derivative 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole () shares the 4-fluorophenylsulfonyl group but differs in the heterocyclic core. Benzimidazole has one nitrogen atom in a six-membered ring, reducing aromatic stabilization compared to benzotriazole.
Triazole Derivatives
Compounds such as 2-(5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature a triazole ring with sulfonyl and fluorophenyl groups. The 1,2,4-triazole core offers distinct regiochemistry compared to benzotriazole, influencing dipole moments and steric hindrance. The presence of additional fluorine atoms (e.g., 2,4-difluorophenyl) enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility.
Chalcone-Based Fluorophenyl Compounds
Chalcones like Cardamonin (IC50 = 4.35 μM) and Compound 2j (IC50 = 4.703 μM) () contain α,β-unsaturated ketones with fluorophenyl substitutions. While structurally distinct from benzotriazoles, these compounds demonstrate that para-fluorine substitution on aromatic rings correlates with enhanced inhibitory activity. This suggests that the 4-fluorophenyl group in the target compound may similarly optimize bioactivity.
Physicochemical and Metabolic Properties
The fluorophenyl and sulfonyl groups in the target compound synergistically enhance metabolic stability, as seen in fungal biotransformation studies (), where fluorinated metabolites resist rapid degradation.
Crystallographic and Conformational Analysis
Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit planar molecular conformations with perpendicular fluorophenyl groups. Similar analyses for the target compound (if available) would likely show comparable planarity, with sulfonyl groups influencing crystal packing via sulfonyl-oxygen hydrogen bonds.
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